

Crystallization of LpxC in Complex with BB-78485: Application Notes and Protocols

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Compound of Interest

Compound Name: BB-78485

Cat. No.: B1667829

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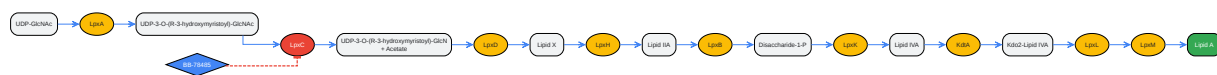
For Researchers, Scientists, and Drug Development Professionals

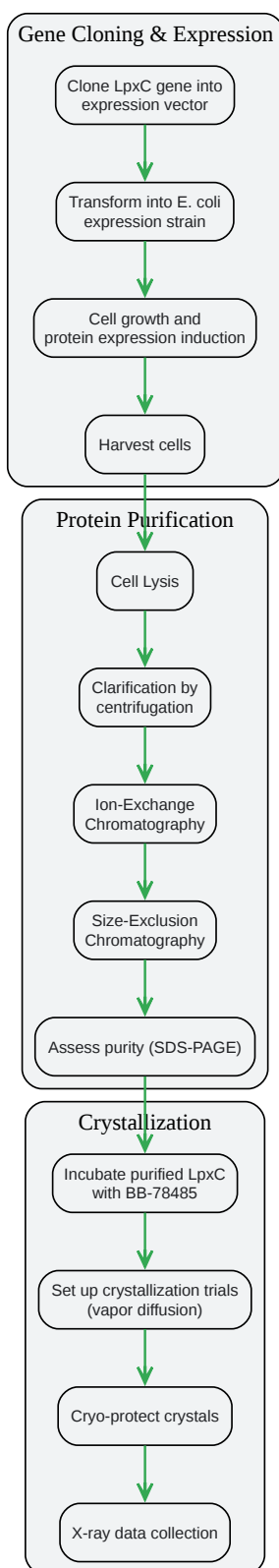
Introduction

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The essential nature of LpxC for bacterial viability makes it a prime target for the development of novel antibiotics. **BB-78485** is a potent, sulfonamide-containing hydroxamate inhibitor of LpxC. Understanding the structural basis of the interaction between LpxC and its inhibitors is paramount for structure-based drug design and the development of new therapeutics against multi-drug resistant Gram-negative pathogens. This document provides detailed protocols for the expression, purification, and crystallization of LpxC from *Pseudomonas aeruginosa* and *Escherichia coli* in complex with **BB-78485**, along with relevant biochemical and crystallographic data.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of LpxC in the lipid A biosynthetic pathway, highlighting it as a target for inhibitors like **BB-78485**.





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